

Spectroscopic Analysis of 2,4,6-Tribromotoluene: A Technical Guide

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Compound of Interest

Compound Name: 2,4,6-Tribromotoluene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4,6-tribromotoluene**, a key intermediate in various chemical syntheses. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition. This information is critical for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,4,6-tribromotoluene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for **2,4,6-tribromotoluene** is not readily available in public databases. The following data is based on established prediction models and should be used as a reference. Actual experimental values may vary.

Table 1: Predicted ^1H NMR Data for **2,4,6-Tribromotoluene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.65	Singlet	2H	H-3, H-5
~2.40	Singlet	3H	-CH ₃

Table 2: Predicted ¹³C NMR Data for **2,4,6-Tribromotoluene**

Chemical Shift (δ) ppm	Carbon Type	Assignment
~140.0	Quaternary	C-1
~122.0	Quaternary	C-2, C-6
~135.0	CH	C-3, C-5
~120.0	Quaternary	C-4
~23.0	CH ₃	-CH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **2,4,6-tribromotoluene** is characterized by the following key absorption bands.

Table 3: Key IR Absorption Bands for **2,4,6-Tribromotoluene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000-2850	Medium	C-H stretch (methyl)
1600-1450	Strong	C=C stretch (aromatic)
850-800	Strong	C-H bend (aromatic, out-of-plane)
800-600	Strong	C-Br stretch

Data is based on typical ranges for similar aromatic compounds and available information from spectral databases. A graphical representation of the spectrum is available on SpectraBase.[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2,4,6-tribromotoluene** results in a characteristic fragmentation pattern that can be used for its identification.

Table 4: Key Mass Spectrometry Data for **2,4,6-Tribromotoluene**

m/z	Relative Intensity (%)	Assignment
328, 330, 332, 334	High	[M] ⁺ (Molecular ion)
249, 251, 253	Medium	[M-Br] ⁺
170, 172	Medium	[M-2Br] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) leads to the characteristic isotopic pattern for bromine-containing fragments.[2]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

- **Sample Preparation:** A sample of 5-10 mg of **2,4,6-tribromotoluene** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- **Data Acquisition:** The prepared sample is placed in a 5 mm NMR tube. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a

proton-decoupled pulse sequence is typically employed to simplify the spectrum.

- **Data Processing:** The acquired FID is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

FTIR Spectroscopy

Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.

- **Sample Preparation (KBr Pellet Method):**
 - Approximately 1-2 mg of finely ground **2,4,6-tribromotoluene** is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.
 - The mixture is pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of the FTIR instrument. A background spectrum of a blank KBr pellet is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .
- **Data Processing:** The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is then plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry

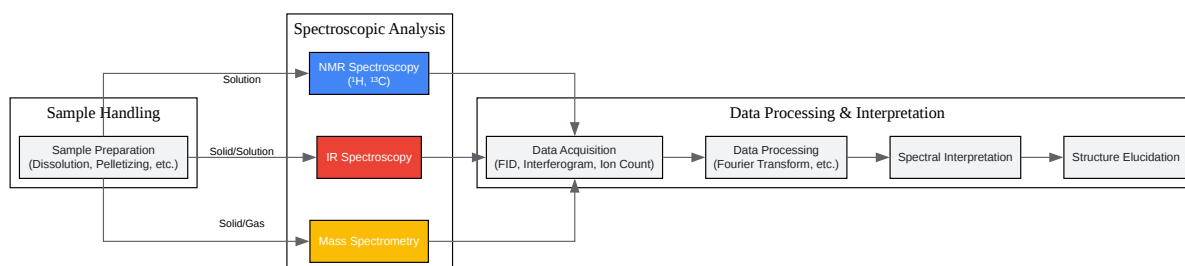
Electron ionization (EI) mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

- **Sample Introduction:** A small amount of the sample is introduced into the ion source. For GC-MS, the sample is first vaporized and separated on a GC column. For a direct insertion probe, the solid sample is heated to induce vaporization.
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

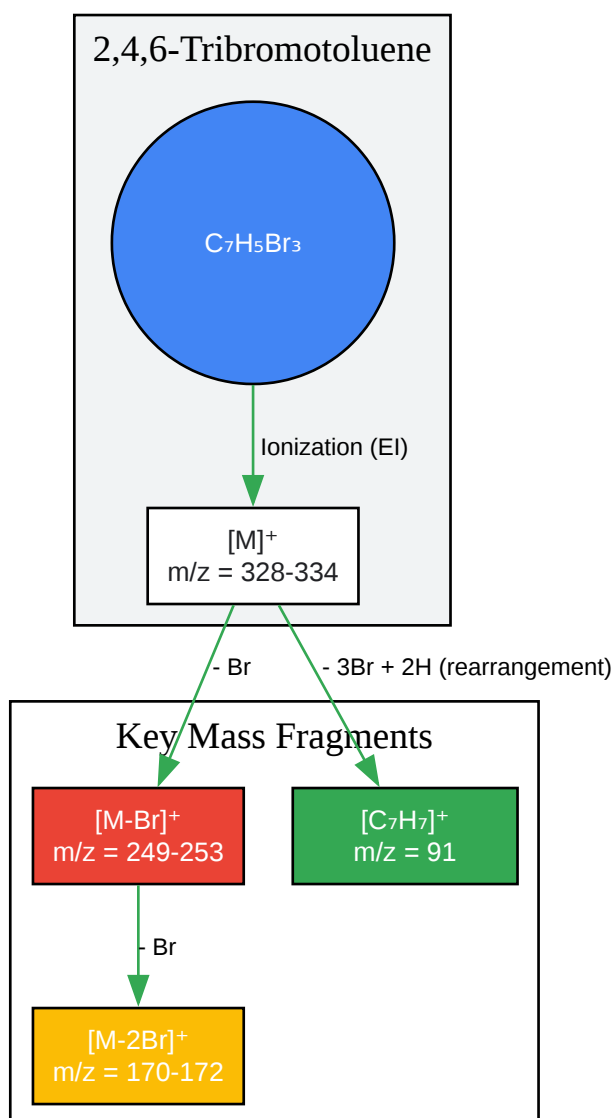
Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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